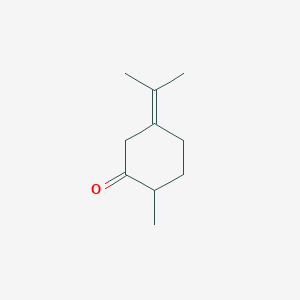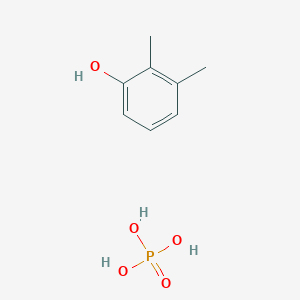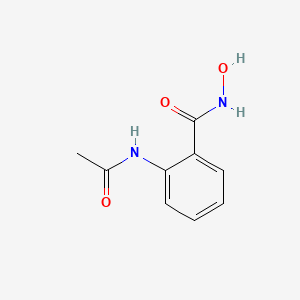
Benzamide, 2-(acetylamino)-N-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2-(acetylamino)-N-hydroxy-, is a compound that belongs to the class of organic compounds known as benzamides. These compounds are characterized by the presence of a benzene ring attached to an amide group. Benzamide, 2-(acetylamino)-N-hydroxy- is particularly notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, 2-(acetylamino)-N-hydroxy- typically involves the reaction of benzamide with acetyl chloride and hydroxylamine. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:
- Benzamide reacts with acetyl chloride in the presence of a base to form 2-(acetylamino)benzamide.
- The 2-(acetylamino)benzamide is then treated with hydroxylamine to yield benzamide, 2-(acetylamino)-N-hydroxy-.
Industrial Production Methods
Industrial production of benzamide, 2-(acetylamino)-N-hydroxy- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors to produce the compound in bulk quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 2-(acetylamino)-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes and nitroso derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzamide, 2-(acetylamino)-N-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of benzamide, 2-(acetylamino)-N-hydroxy- involves its interaction with specific molecular targets. As an HDAC inhibitor, the compound binds to the active site of HDAC enzymes, preventing them from deacetylating histone proteins. This leads to an accumulation of acetylated histones, resulting in changes in gene expression and inhibition of cancer cell growth .
Comparación Con Compuestos Similares
Benzamide, 2-(acetylamino)-N-hydroxy- can be compared with other similar compounds, such as:
N-acetyldinaline (CI-994): Another HDAC inhibitor with similar biological activities.
Substituted benzamides: Compounds like sulpiride and haloperidol, which have different pharmacological properties but share structural similarities.
The uniqueness of benzamide, 2-(acetylamino)-N-hydroxy- lies in its specific inhibitory activity against HDAC enzymes, making it a valuable compound in cancer research and therapy.
Propiedades
Número CAS |
119721-54-9 |
|---|---|
Fórmula molecular |
C9H10N2O3 |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
2-acetamido-N-hydroxybenzamide |
InChI |
InChI=1S/C9H10N2O3/c1-6(12)10-8-5-3-2-4-7(8)9(13)11-14/h2-5,14H,1H3,(H,10,12)(H,11,13) |
Clave InChI |
HRJYGTNYWSUPAW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC=C1C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]-](/img/structure/B14298980.png)
![[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid](/img/structure/B14298988.png)
![1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B14298989.png)
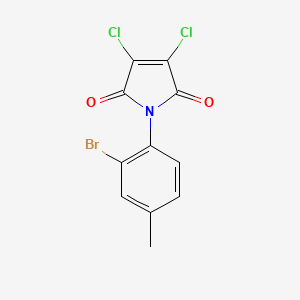
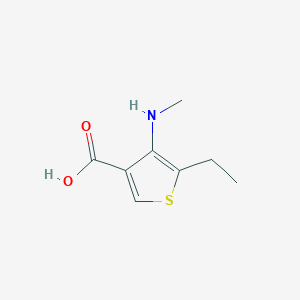
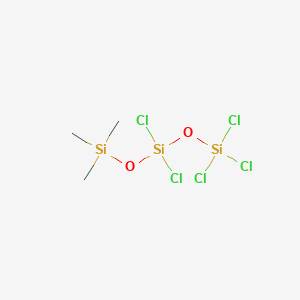
![6-Methoxy-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B14298999.png)
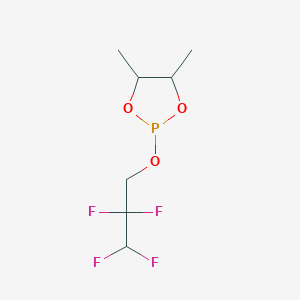
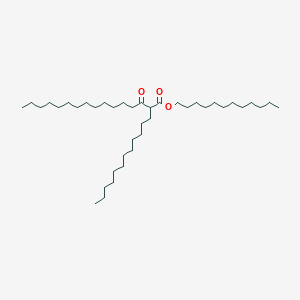
![1,3-Diphenyl-1,8a-dihydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14299013.png)
